molecular formula C24H26N2O3S B12477069 N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B12477069
M. Wt: 422.5 g/mol
InChI Key: VYIFUHZPCVJZNY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the 2,4-dimethylphenyl and 4-methylbenzyl groups. Common reagents used in these steps include amines, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure control would ensure high yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-4-aminobenzamide: Similar structure but lacks the sulfonyl and methylbenzyl groups.

    4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoic acid: Contains the sulfonyl and methylbenzyl groups but has a carboxylic acid instead of an amide.

Uniqueness

N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide

InChI

InChI=1S/C24H26N2O3S/c1-17-5-8-20(9-6-17)16-26(30(4,28)29)22-12-10-21(11-13-22)24(27)25-23-14-7-18(2)15-19(23)3/h5-15H,16H2,1-4H3,(H,25,27)

InChI Key

VYIFUHZPCVJZNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C)S(=O)(=O)C

Origin of Product

United States

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